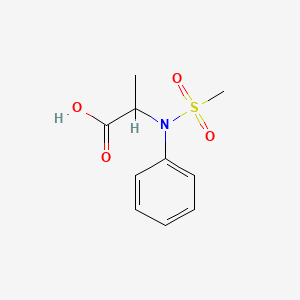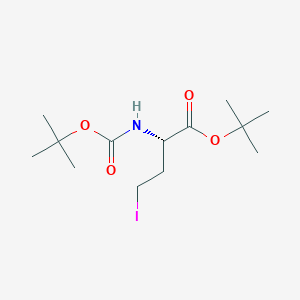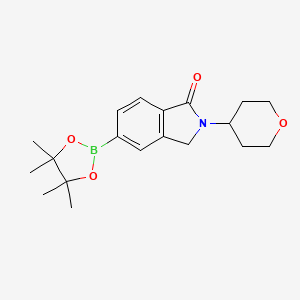
7-Hydroxy-2,3,4,4a,5,6-hexahydronaphthalen-2-one
Descripción general
Descripción
7-Hydroxy-2,3,4,4a,5,6-hexahydronaphthalen-2-one is an organic compound with the molecular formula C10H12O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a ketone group within a hexahydro-naphthalene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,3,4,4a,5,6-hexahydronaphthalen-2-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol using a palladium catalyst under high pressure and temperature. The reaction conditions often involve temperatures ranging from 100°C to 150°C and hydrogen pressures of 50-100 atm.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of robust catalysts and optimized reaction conditions allows for high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-2,3,4,4a,5,6-hexahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-2,3,4,4a,5,6-hexahydronaphthalen-2-one or 7-carboxy-2,3,4,4a,5,6-hexahydronaphthalen-2-one.
Reduction: Formation of 7-hydroxy-2,3,4,4a,5,6-hexahydronaphthalen-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
7-Hydroxy-2,3,4,4a,5,6-hexahydronaphthalen-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2,3,4,4a,5,6-hexahydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dehydrofukinone: A structurally similar compound with a different substitution pattern.
Hydroxyeremophilone: Another naphthalene derivative with hydroxyl and ketone groups.
Eremophilone: A related compound with similar functional groups but different stereochemistry.
Uniqueness
7-Hydroxy-2,3,4,4a,5,6-hexahydronaphthalen-2-one is unique due to its specific arrangement of hydroxyl and ketone groups within the hexahydro-naphthalene framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
7-hydroxy-4,4a,5,6-tetrahydro-3H-naphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h5-7,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNFFISCITYFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC(=O)CCC21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231551 | |
| Record name | 4,4a,5,6-Tetrahydro-7-hydroxy-2(3H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-83-1 | |
| Record name | 4,4a,5,6-Tetrahydro-7-hydroxy-2(3H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4a,5,6-Tetrahydro-7-hydroxy-2(3H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)




![3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-](/img/structure/B3107536.png)





![Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate](/img/structure/B3107592.png)
![Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B3107593.png)
